molecular formula C9H7NO2 B2604172 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one CAS No. 1367933-93-4

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one

Cat. No.: B2604172
CAS No.: 1367933-93-4
M. Wt: 161.16
InChI Key: PHHIODXFAYDXOS-UHFFFAOYSA-N
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Description

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties

Scientific Research Applications

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that many researchers have been focused on antimicrobial and antioxidant activities of pyridine derivatives in recent years . This is due to the fact that free radicals are known to be the main cause of various diseases such as cancer and bacterial diseases .

Future Directions

The future directions in the research of this compound could involve further exploration of its biological and pharmacological activities, given that many derivatives containing furo[2,3-b]pyridine scaffold show a wide range of such activities . Additionally, its fluorescent properties could be further investigated for potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of bases and solvents such as ethanol or methanol, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[3,2-c]pyridine-2-carboxylic acid, while reduction could produce 1-{furo[3,2-c]pyridin-2-yl}ethanol.

Comparison with Similar Compounds

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-furo[3,2-c]pyridin-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHIODXFAYDXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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